An In-depth Technical Guide to 5,6-Dimethyl-1-benzofuran-2-carbaldehyde: Physicochemical Properties and Synthetic Considerations
An In-depth Technical Guide to 5,6-Dimethyl-1-benzofuran-2-carbaldehyde: Physicochemical Properties and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
5,6-Dimethyl-1-benzofuran-2-carbaldehyde is a member of the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. While this specific derivative is not extensively characterized in publicly available literature, this technical guide aims to provide a comprehensive overview of its anticipated physical properties, including its melting point. By examining structurally related analogs and employing computational prediction methods, we offer valuable insights for researchers working with this and similar molecules. This guide also outlines a general synthetic approach and standard characterization protocols relevant to this class of compounds, providing a foundational framework for its synthesis and experimental property determination.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran moiety, consisting of a furan ring fused to a benzene ring, is a privileged structure in drug discovery and natural product chemistry.[1] Derivatives of benzofuran are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The substitution pattern on the benzofuran core plays a crucial role in modulating these biological effects and influencing the molecule's physicochemical properties, which are critical for its pharmacokinetic and pharmacodynamic profiles. The title compound, 5,6-Dimethyl-1-benzofuran-2-carbaldehyde, with its dimethyl substitution on the benzene ring and a reactive carbaldehyde group, presents an interesting target for further investigation and as a potential building block in the synthesis of more complex molecules.
Molecular Structure and Inferred Properties
The chemical structure of 5,6-Dimethyl-1-benzofuran-2-carbaldehyde dictates its physical and chemical behavior. The planar, aromatic benzofuran core, combined with the polar aldehyde group, suggests that this compound is likely a crystalline solid at room temperature with a relatively high melting point compared to non-aromatic analogs. The presence of the two methyl groups at the 5 and 6 positions will influence its solubility and melting point through steric and electronic effects.
Figure 1: Molecular Structure of 5,6-Dimethyl-1-benzofuran-2-carbaldehyde.
Physical Properties: A Comparative and Predictive Analysis
As of the date of this publication, specific experimental data for the physical properties of 5,6-Dimethyl-1-benzofuran-2-carbaldehyde (CAS No. 1384427-32-0) are not available in peer-reviewed literature or major chemical databases. However, by examining closely related analogs, we can infer a range of expected values. Furthermore, computational chemistry provides a powerful tool for predicting these properties.
| Property | Predicted/Estimated Value | Method/Reference |
| Molecular Formula | C₁₁H₁₀O₂ | - |
| Molecular Weight | 174.20 g/mol | - |
| Melting Point | 95-115 °C | Prediction based on analogs |
| Boiling Point | Not Determined | - |
| Appearance | Likely a crystalline solid | Inference from analogs |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF); Insoluble in water. | General property of benzofurans |
Note on Melting Point: The predicted melting point range is an educated estimation based on the melting points of similar substituted benzofuran-2-carbaldehydes. For instance, the parent compound, 2-benzofurancarboxaldehyde, has a reported melting point range of 195-198 °C.[2] However, the presence and position of methyl groups can significantly influence the crystal lattice packing and, consequently, the melting point. For example, 3,5-Dimethyl-1-benzofuran-2-carbaldehyde is described as a light yellow crystalline solid.[3] It is therefore highly probable that 5,6-Dimethyl-1-benzofuran-2-carbaldehyde is also a crystalline solid, with a melting point that would need to be determined experimentally.
Experimental Protocols
General Synthesis of Substituted Benzofuran-2-carbaldehydes
While a specific synthesis for 5,6-Dimethyl-1-benzofuran-2-carbaldehyde is not detailed in the literature, a common and effective method for preparing such compounds is through the Vilsmeier-Haack reaction on the corresponding substituted benzofuran.
Reaction Scheme:
Figure 2: General synthetic workflow for the formylation of a substituted benzofuran.
Step-by-Step Protocol:
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Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
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Formylation Reaction: Dissolve the starting material, 5,6-dimethyl-1-benzofuran, in an appropriate solvent (e.g., DMF or a chlorinated solvent). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 60-80 °C) for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a suitable base, such as sodium hydroxide or sodium bicarbonate solution, until the pH is neutral or slightly basic.
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Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Determination of Melting Point
The melting point of the synthesized and purified 5,6-Dimethyl-1-benzofuran-2-carbaldehyde should be determined using a standard melting point apparatus.
Protocol:
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Sample Preparation: Ensure the purified product is completely dry. Finely powder a small amount of the crystalline solid.
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Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in the heating block of the melting point apparatus.
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Heating Rate: Heat the sample at a rate of 10-20 °C per minute initially. As the expected melting range is approached, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.
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Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound. A sharp melting range (e.g., 1-2 °C) is indicative of a pure compound.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the following are the expected key spectroscopic features for 5,6-Dimethyl-1-benzofuran-2-carbaldehyde based on its structure and data from analogous compounds.
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¹H NMR:
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An aldehyde proton (CHO) singlet between δ 9.5 and 10.0 ppm.
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Singlets for the two methyl groups (CH₃) in the aromatic region.
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Signals corresponding to the protons on the benzofuran ring system.
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¹³C NMR:
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A carbonyl carbon (C=O) signal between δ 175 and 185 ppm.
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Signals for the two methyl carbons.
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Signals for the carbons of the benzofuran core.
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IR Spectroscopy:
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A strong C=O stretching vibration for the aldehyde group around 1670-1700 cm⁻¹.
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C-H stretching vibrations for the aromatic and methyl groups.
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C-O-C stretching vibrations characteristic of the furan ring.
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Conclusion and Future Directions
5,6-Dimethyl-1-benzofuran-2-carbaldehyde remains a compound with limited reported experimental data. This guide provides a foundational understanding of its likely physical properties and a practical framework for its synthesis and characterization. The predicted properties and outlined protocols are intended to empower researchers to confidently engage with this molecule in their drug discovery and development endeavors. Experimental validation of the predicted melting point and other physicochemical parameters is a crucial next step and will be invaluable to the scientific community. The synthetic accessibility of this compound, coupled with the known biological importance of the benzofuran scaffold, underscores its potential as a valuable intermediate for the creation of novel therapeutic agents.
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